molecular formula C10H13NO4 B590224 Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate CAS No. 77629-51-7

Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

Cat. No. B590224
CAS RN: 77629-51-7
M. Wt: 211.217
InChI Key: FXYKRZNQIKTPSN-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate, also known as EDDMN, is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals. EDDMN is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. It is used in scientific research to study the effects of AChE inhibition on various physiological and biochemical processes.

Scientific Research Applications

  • Synthesis and Derivatives Formation : Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate is a chemical entity used in various synthetic processes. For instance, derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine are formed when 2-amino-4,6-dimethylnicotinic acid arylamides are boiled with triethyl orthoformate in acetic anhydride (Demina & Konshin, 1992). Similarly, derivatives are obtained through ternary condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and alrylamines. Moreover, when reacting with urea or ammonium thiocyanate, the ethyl ester or anilides of 2-amino-4,6-dimethylnicothinic acid are converted to 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines respectively.

  • Bioactive Metabolites Production : This compound also plays a role in the production of bioactive metabolites. Specifically, it is isolated from Phomopsis cassiae, an endophytic fungus in Cassia spectabilis. The metabolites produced exhibit strong antifungal activity against phytopatogenic fungi and display cytotoxicity against human cervical tumor cell lines in vitro assays (Silva et al., 2005).

  • Regiospecific Deoxygenation : The compound is used in the regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates. This process involves preparing derivatives like ethyl [carboxy,6-14C2]-4-hydroxy-2-methyl-(6a), and -2,3,5-trimethyl-benzoate (6b) via hydrogenolysis of their 4-benzyloxy-2-(1-phenyl-1H-tetrazolyloxy)-derivatives. It also includes the synthesis of ethyl 2,4-dihydroxy-5,6-dimethyl-3-trideuteriomethylbenzoate (5d) through trideuteriomethylation of ethyl 2,3-dimethyl-4,6-dioxocyclohexanecarboxylate (10c), followed by dehydrogenation (Bartlett et al., 1983).

  • Anxiolytic Activity : 4-Amino-2,6-dimethylnicotinic acid esters and amides, derivatives of this compound, have shown anxiolytic activity in pharmacological studies. These studies were focused on exploring new effective anxiolytics among these derivatives, which were synthesized and characterized with respect to their anxiolytic activity (Glozman et al., 2001).

  • Phosphine-catalyzed Annulation : The compound is involved in a phosphine-catalyzed [4 + 2] annulation process, which synthesizes highly functionalized tetrahydropyridines. In this process, Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes [4 + 2] annulation with N-tosylimines, forming adducts in excellent yields with complete regioselectivity (Zhu, Lan & Kwon, 2003).

properties

IUPAC Name

ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-15-10(14)7-8(12)5(2)6(3)11-9(7)13/h4H2,1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYKRZNQIKTPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(NC1=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715935
Record name Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77629-51-7
Record name Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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